molecular formula C18H16ClNO2S B2991626 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2097937-12-5

2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2991626
CAS No.: 2097937-12-5
M. Wt: 345.84
InChI Key: UNBGZEJTSFPGGX-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide features a 2-chlorophenyl group linked to an acetamide backbone, with the nitrogen atom substituted by a branched ethyl group bearing both furan-2-yl and thiophen-3-yl moieties (Figure 1).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-16-5-2-1-4-13(16)10-18(21)20-11-15(14-7-9-23-12-14)17-6-3-8-22-17/h1-9,12,15H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBGZEJTSFPGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the intermediate: Starting with 2-chlorobenzaldehyde, a Grignard reaction with a furan-2-yl magnesium bromide could form the intermediate alcohol.

    Acylation: The intermediate alcohol could then be acylated with thiophene-3-yl acetic acid under acidic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Table 1: Key Structural Differences and Electronic Profiles
Compound Name Substituents Heterocycles/Functional Groups Key Electronic Features
Target Compound 2-Chlorophenyl, furan-2-yl, thiophen-3-yl Furan (O), Thiophene (S) Electron-rich, polarizable S/O atoms
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole Thiazole (N, S) Electron-deficient thiazole ring
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide 2-Chlorophenyl, CF3-benzothiazole Benzothiazole (N, S, CF3) Strong electron-withdrawing CF3 group
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazolone Pyrazolone (N, O) Hydrogen-bonding pyrazolone ring

Analysis :

  • The target compound's furan and thiophene substituents provide distinct electronic profiles compared to thiazole () or benzothiazole ().
  • Chlorine substitution : The 2-chlorophenyl group in the target compound vs. 2,6-dichlorophenyl () alters steric and electronic effects. Meta/para chlorine in increases steric hindrance, affecting molecular conformation .

Analysis :

  • Microwave-assisted synthesis () offers faster reaction times and higher yields compared to traditional methods (e.g., ). The target compound may benefit from similar optimization .
  • Carbodiimide-mediated coupling (e.g., EDC/HCl) is a standard method for acetamide formation, as seen in and .

Crystallographic and Conformational Insights

  • Twisted conformations : In , the dichlorophenyl and thiazole rings are twisted by 79.7°, influencing packing via N–H⋯N hydrogen bonds. The target compound’s furan/thiophene substituents may adopt similar twisted geometries, affecting crystal lattice stability .
  • Hydrogen bonding : highlights N–H⋯O interactions forming R₂²(10) motifs. The target’s amide group could engage in analogous hydrogen bonding, enhancing solubility or crystallinity .

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a chlorophenyl group, a furan ring, and a thiophene ring, which contribute to its unique electronic properties and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H16ClN O2S
Molecular Weight335.84 g/mol
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown Minimum Inhibitory Concentration (MIC) values as low as 0.22 µg/mL against various pathogens . The compound's structure suggests potential activity against bacteria and fungi due to the presence of electron-rich heterocycles.

Antiviral Properties

The antiviral potential of compounds with similar scaffolds has been documented. Notably, studies on related N-heterocycles have demonstrated effectiveness against viral infections, with some derivatives showing EC50 values significantly lower than standard antiviral drugs like ribavirin . The specific mechanism by which these compounds exert antiviral effects may involve inhibition of viral replication or interference with viral entry into host cells.

The biological activity of This compound likely involves interaction with specific molecular targets such as enzymes or receptors. For example:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial metabolism .
  • Receptor Modulation : The compound may act on neurotransmitter receptors or other cellular pathways, potentially leading to therapeutic effects in neurological disorders.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of structurally related compounds, revealing significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active derivatives had MIC values ranging from 0.22 to 0.25 µg/mL .
  • Antiviral Activity : In vitro studies demonstrated that certain derivatives showed enhanced activity against HIV reverse transcriptase, indicating the potential for developing antiviral therapies based on the compound's structure .
  • Cytotoxicity Studies : Investigations into cytotoxic effects revealed that while some derivatives exhibited potent antimicrobial properties, they maintained low hemolytic activity (less than 15% lysis), suggesting a favorable safety profile for further development .

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